molecular formula C14H23ClN2O B11775013 3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride

3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride

Cat. No.: B11775013
M. Wt: 270.80 g/mol
InChI Key: ZWDXRQPUAYCTMU-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by a 1-methyl group, a 3-methoxybenzyl substituent at position 3, and a primary amine at position 4, stabilized as a hydrochloride salt.

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-16-7-6-14(15)12(10-16)8-11-4-3-5-13(9-11)17-2;/h3-5,9,12,14H,6-8,10,15H2,1-2H3;1H

InChI Key

ZWDXRQPUAYCTMU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC2=CC(=CC=C2)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 3-Methoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents on Aromatic Ring Piperidine Substitution Key Functional Groups Molecular Formula
3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine HCl 3-methoxybenzyl 1-methyl, 3-benzyl Amine (HCl salt) C₁₄H₂₁ClN₂O
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine HCl 3-methoxy, 4-nitro 1-phenyl Amine (HCl salt), nitro C₁₃H₂₀ClN₃O₃
1-(3-Nitrobenzyl)piperidin-4-amine diHCl 3-nitrobenzyl 1-benzyl Amine (diHCl salt), nitro C₁₂H₁₇Cl₂N₃O₂
1-Methyl-3-(4-CF₃-benzyl)piperidin-4-amine HCl 4-trifluoromethylbenzyl 1-methyl, 3-benzyl Amine (HCl salt), CF₃ C₁₅H₂₀ClF₃N₂
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine HCl Benzyl 1-benzyl, 3-N-methyl Amine (HCl salt), stereochemistry C₁₄H₂₁ClN₂

Key Observations:

  • Electron-Donating vs. In contrast, nitro (e.g., ) or trifluoromethyl () groups reduce electron density, altering reactivity and metabolic stability.
  • Steric and Stereochemical Effects : Compounds like (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine HCl () emphasize the role of stereochemistry in biological activity, where cis configurations may optimize target engagement.
  • Salt Forms: Dihydrochloride salts (e.g., ) may enhance solubility compared to monohydrochloride forms, impacting bioavailability.

Physical and Chemical Properties

  • Melting Points: The dihydrochloride salt of 3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine (13b) exhibits a melting point of 190–192°C , suggesting higher crystallinity compared to methoxy-substituted analogs, though data for the target compound is unavailable.
  • Solubility : The presence of polar groups (e.g., nitro in ) may increase aqueous solubility, whereas lipophilic groups like trifluoromethyl () enhance membrane permeability.

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